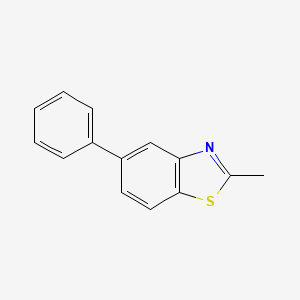

2-Methyl-5-phenylbenzothiazole

CAS No.: 71215-89-9

Cat. No.: VC3690399

Molecular Formula: C14H11NS

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71215-89-9 |

|---|---|

| Molecular Formula | C14H11NS |

| Molecular Weight | 225.31 g/mol |

| IUPAC Name | 2-methyl-5-phenyl-1,3-benzothiazole |

| Standard InChI | InChI=1S/C14H11NS/c1-10-15-13-9-12(7-8-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3 |

| Standard InChI Key | KUZZADDAFBFKBN-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(S1)C=CC(=C2)C3=CC=CC=C3 |

| Canonical SMILES | CC1=NC2=C(S1)C=CC(=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Methyl-5-phenylbenzothiazole consists of a benzothiazole core with two key substituents. Its molecular formula is C14H11NS, indicating the presence of 14 carbon atoms, 11 hydrogen atoms, one nitrogen atom, and one sulfur atom . The structure combines the aromatic character of both the benzothiazole core and the phenyl substituent, contributing to its chemical stability and reactivity patterns.

Research on similar benzothiazole compounds suggests that the nitrogen atom (N1) in the thiazole ring typically serves as a nucleophilic center and a preferential site for protonation . Additionally, certain carbon atoms in the benzothiazole ring (particularly C4, C5, and C6) often function as electrophilic centers that can interact with nucleophilic sites in biological molecules such as DNA .

Physical Properties

The physical properties of 2-Methyl-5-phenylbenzothiazole are critical for understanding its behavior in various environments and applications. These properties are summarized in Table 1.

Table 1: Physical Properties of 2-Methyl-5-phenylbenzothiazole

| Property | Value |

|---|---|

| CAS Number | 71215-89-9 |

| Molecular Formula | C14H11NS |

| Molecular Weight | 225.30900 g/mol |

| Density | 1.199 g/cm³ |

| Boiling Point | 379.3°C at 760 mmHg |

| Melting Point | Not available |

| LogP | 4.27170 |

| Index of Refraction | 1.667 |

| Exact Mass | 225.06100 |

| PSA | 41.13000 |

The high boiling point (379.3°C) indicates strong intermolecular forces, consistent with the presence of aromatic rings. The LogP value of 4.27170 suggests that 2-Methyl-5-phenylbenzothiazole is highly lipophilic , which has important implications for its solubility profile, membrane permeability, and potential biological activity.

Chemical Properties

Research on 2-phenylbenzothiazole derivatives has shown that these compounds can exist in mesomeric forms, with their electrophilic centers forming adducts with nucleophilic centers of biomolecules such as DNA . This interaction mechanism has been linked to the antitumor activities observed in some benzothiazole derivatives.

For 2-phenylbenzothiazole derivatives, the Jacobson synthesis is commonly employed, as referenced in the literature . This typically involves the reaction of an appropriate 2-aminothiophenol with aldehydes or carboxylic acids. For 2-Methyl-5-phenylbenzothiazole, modifications to this approach would be necessary to incorporate both the methyl group at position 2 and the phenyl group at position 5.

Another potential synthetic route might involve the cyclization of appropriately substituted thiobenzanilides, as alluded to in the context of other benzothiazole derivatives . Cross-coupling reactions, such as Suzuki coupling, could also be employed to introduce the phenyl group at position 5 of a pre-formed 2-methylbenzothiazole scaffold.

Challenges in Synthesis

The synthesis of 2-Methyl-5-phenylbenzothiazole presents several challenges, particularly related to regioselectivity and purification. The specific placement of substituents at positions 2 and 5 requires careful control of reaction conditions and may necessitate multi-step synthetic routes with appropriate protecting group strategies.

Analytical Methods for Characterization

Chromatographic Methods

Chromatographic techniques are valuable for assessing the purity and facilitating the isolation of 2-Methyl-5-phenylbenzothiazole. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed methods for analyzing and purifying benzothiazole derivatives.

The high LogP value of 2-Methyl-5-phenylbenzothiazole (4.27170) suggests that reversed-phase HPLC systems would be appropriate for its analysis, with careful consideration of mobile phase composition to achieve optimal separation.

Future Research Directions

Unexplored Properties

Several aspects of 2-Methyl-5-phenylbenzothiazole remain unexplored based on the available literature. Future research could focus on:

-

Detailed investigation of its chemical reactivity, particularly under various conditions relevant to potential applications.

-

Exploration of its photophysical properties, such as absorption and emission characteristics, which could be relevant for sensor or imaging applications.

-

Computational studies to better understand its electronic structure, reactivity, and interaction with biological targets.

-

Assessment of its thermal stability and behavior under different environmental conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume